molecular formula C13H12ClNO2 B14219558 5-[2-(4-Chlorophenyl)-2-oxoethylidene]-3-methylpyrrolidin-2-one CAS No. 831181-48-7

5-[2-(4-Chlorophenyl)-2-oxoethylidene]-3-methylpyrrolidin-2-one

Cat. No.: B14219558
CAS No.: 831181-48-7
M. Wt: 249.69 g/mol
InChI Key: RSHOBTYVYZKXQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[2-(4-Chlorophenyl)-2-oxoethylidene]-3-methylpyrrolidin-2-one is a chemical compound that belongs to the class of heterocyclic compounds It is characterized by a pyrrolidinone ring substituted with a chlorophenyl group and a keto group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[2-(4-Chlorophenyl)-2-oxoethylidene]-3-methylpyrrolidin-2-one typically involves the condensation of 4-chlorobenzaldehyde with 3-methylpyrrolidin-2-one in the presence of a base. The reaction is carried out under reflux conditions, and the product is isolated through crystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acid derivatives.

    Reduction: Reduction of the keto group can yield the corresponding alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMn

Properties

CAS No.

831181-48-7

Molecular Formula

C13H12ClNO2

Molecular Weight

249.69 g/mol

IUPAC Name

5-[2-(4-chlorophenyl)-2-oxoethylidene]-3-methylpyrrolidin-2-one

InChI

InChI=1S/C13H12ClNO2/c1-8-6-11(15-13(8)17)7-12(16)9-2-4-10(14)5-3-9/h2-5,7-8H,6H2,1H3,(H,15,17)

InChI Key

RSHOBTYVYZKXQV-UHFFFAOYSA-N

Canonical SMILES

CC1CC(=CC(=O)C2=CC=C(C=C2)Cl)NC1=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.